Aflatoxinm4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

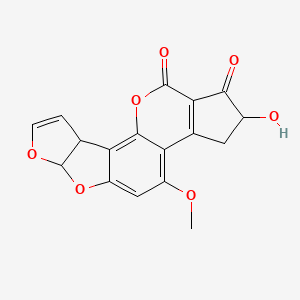

Aflatoxinm4 is a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. This compound is known for its potent carcinogenic, mutagenic, and teratogenic properties, making it a critical compound for study in food safety and toxicology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aflatoxinm4 involves several steps, starting from simple organic compounds. The process typically includes the formation of a difuranocoumarin structure, which is a key feature of aflatoxins. The synthetic route may involve the use of polyketide pathways, similar to those found in the natural biosynthesis by fungi .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory settings using fungal cultures. The fungi are grown under specific conditions that promote the production of aflatoxins, such as high humidity and temperature .

Analyse Chemischer Reaktionen

Types of Reactions: Aflatoxinm4 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic metabolites.

Reduction: This can convert this compound into less toxic forms.

Substitution: This involves the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have different levels of toxicity .

Wissenschaftliche Forschungsanwendungen

Aflatoxinm4 has several applications in scientific research:

Chemistry: Used as a model compound to study the chemical properties and reactions of mycotoxins.

Biology: Helps in understanding the biosynthesis pathways of mycotoxins in fungi.

Medicine: Used in toxicology studies to understand its effects on human and animal health.

Industry: Research on food safety and methods to detect and mitigate aflatoxin contamination in food products

Wirkmechanismus

Aflatoxinm4 exerts its effects primarily through the formation of reactive oxygen species and the generation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound targets the liver, where it is metabolized into reactive intermediates that bind to DNA, leading to hepatocellular carcinoma. The pathways involved include the cytochrome P450 enzyme system, which is responsible for the bioactivation of this compound .

Vergleich Mit ähnlichen Verbindungen

Aflatoxin B1: The most toxic and well-studied aflatoxin, known for its potent carcinogenic properties.

Aflatoxin B2: Less toxic than aflatoxin B1 but still poses significant health risks.

Aflatoxin G1 and G2: Similar in structure to aflatoxin B1 and B2 but differ in their fluorescence properties under UV light.

Aflatoxin M1 and M2: Metabolites of aflatoxin B1 and B2, found in milk and dairy products

Uniqueness of Aflatoxinm4: this compound is unique due to its specific structural features and the particular fungi that produce it. Its distinct chemical properties and the specific conditions required for its production make it a valuable compound for targeted research in mycotoxin studies .

Eigenschaften

CAS-Nummer |

104700-21-2 |

|---|---|

Molekularformel |

C17H12O7 |

Molekulargewicht |

328.276 |

IUPAC-Name |

15-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

InChI |

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-12(9)7-4-8(18)14(19)13(7)16(20)24-15/h2-3,5-6,8,17-18H,4H2,1H3 |

InChI-Schlüssel |

JUJRETIUKMEFIA-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C(C(=O)C(C3)O)C(=O)OC2=C4C5C=COC5OC4=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)

![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)